molecular formula C21H25N3O3S B2717178 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034391-86-9

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No. B2717178
M. Wt: 399.51
InChI Key: LSRNNRBIWKPULK-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[b]thiophen-3-yl group , a dimethylamino group , and a 2,3-dimethoxyphenyl group . These groups are common in various organic compounds and can contribute to the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the urea linkage . The presence of the benzo[b]thiophen-3-yl, dimethylamino, and 2,3-dimethoxyphenyl groups would likely influence the compound’s shape and electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present . For example, the dimethylamino group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

Some general properties can be inferred from the functional groups present. For example, the presence of a dimethylamino group could make the compound basic . The compound might also have significant aromatic character due to the benzo[b]thiophen-3-yl and 2,3-dimethoxyphenyl groups .

Scientific Research Applications

Antiacetylcholinesterase Activity

Flexible urea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, have been synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility. It was found that certain spacers and substitutions are compatible with high inhibitory activities against acetylcholinesterase, suggesting potential applications in treating diseases related to acetylcholine deficiencies, such as Alzheimer's disease (Vidaluc et al., 1995).

Synthesis of Ureas from Carboxylic Acids

The synthesis of ureas via the Lossen rearrangement, mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, showcases a method for converting carboxylic acids into ureas. This process, which involves intermediate hydroxamic acids, provides a good yield without racemization under mild conditions. This synthetic route could be relevant for producing various urea derivatives for scientific research, highlighting an environmentally friendly and cost-effective method (Thalluri et al., 2014).

Pharmacological Activities of Benzo[b]thiophen Derivatives

Studies on benzo[b]thiophen derivatives, including analogs of tryptamine and heteroauxin, have provided insights into the synthesis and pharmacological properties of these compounds. Such research outlines the preparation methods and potential pharmacological applications, including their activities related to neurotransmission and plant growth regulation (Chapman et al., 1969).

Cytotoxicity and DNA-Topoisomerase Inhibition

New asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects and DNA-topoisomerase inhibitory activities. These compounds have shown promising antiproliferative action, suggesting potential applications in cancer research and therapy (Esteves-Souza et al., 2006).

Safety And Hazards

Without specific information on the compound, it’s difficult to provide detailed safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-24(2)17(15-13-28-19-11-6-5-8-14(15)19)12-22-21(25)23-16-9-7-10-18(26-3)20(16)27-4/h5-11,13,17H,12H2,1-4H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRNNRBIWKPULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=C(C(=CC=C1)OC)OC)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea

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